[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate
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Overview
Description
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate is a complex organic molecule with multiple functional groups and stereocenters. This compound is notable for its intricate structure, which includes acetyloxy, hydroxy, and benzoate groups, among others. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps may include:
Acetylation: Introduction of acetyloxy groups using acetic anhydride in the presence of a catalyst.
Hydroxylation: Addition of hydroxy groups through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Benzoate Formation: Esterification of the hydroxy groups with benzoic acid derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with others, such as halogenation using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxy groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The specific pathways involved would depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,15-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-9,12-bis(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetoxy-15-{[(2R,3S)-3-cyclopropyl-2-hydroxy-2-methyl-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)pentanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate .
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its multiple stereocenters and functional groups allow for diverse interactions and reactivity, making it valuable in various research applications.
Properties
Molecular Formula |
C43H53NO14 |
---|---|
Molecular Weight |
812.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D |
InChI Key |
ZDZOTLJHXYCWBA-ZBDFFNEWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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